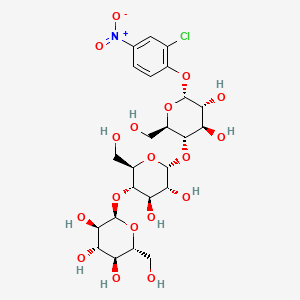

2-Chloro-4-nitrophenyl a-D-maltotrioside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-4-nitrophenyl α-D-maltotrioside, also known as CNP-G3, is a colorimetric substrate for α-amylases . It has been used to characterize the activity of human pancreatic or salivary amylase . The empirical formula is C24H34ClNO18 and the molecular weight is 659.98 .

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-nitrophenyl α-D-maltotrioside can be represented by the SMILES string: OC[C@H]1OC@HC@@HC@HO[C@H]3C@HC@@HC@HOc4ccc(cc4Cl)N+=O)C@HC@@H[C@@H]1O .Chemical Reactions Analysis

Upon hydrolysis by α-amylases, 2-chloro-4-nitrophenol is released from 2-Chloro-4-nitrophenyl α-D-maltotrioside . This can be quantified by colorimetric detection at 405 nm as a measure of enzyme activity .Physical And Chemical Properties Analysis

2-Chloro-4-nitrophenyl α-D-maltotrioside is a powder or crystal form substance . It has a quality level of 200 and an assay of ≥95% (HPLC) . The storage temperature is −20°C .科学的研究の応用

Amylase Measurement : 2-Chloro-4-nitrophenyl maltotrioside (CNP-G3) was found effective for measuring amylase activity in serum without auxiliary enzymes. This method demonstrated greater sensitivity, longer reagent stability, and minimal pH effects compared to other methods (Foo & Bais, 1998).

Direct Alpha-Amylase Assay : A direct colorimetric assay for alpha-amylase was developed using 2-chloro-4-nitrophenyl-alpha-maltotrioside. This method was found to be easily automated, with rapid color development and linear kinetics (Winn-Deen et al., 1988).

Evaluation of Alpha-Amylase Assay : An IFCC method adapted for alpha-amylase using 2-chloro-4-nitrophenyl-α-D-maltotrioside was shown to be effective for routine work. The assay had a consistent conversion rate of substrate to product, and demonstrated minimal interference from common substances like bilirubin or glucose (Lorentz et al., 1999).

Transglycosylation Activity in Human Salivary α-Amylase : The use of maltotrioside in the study of transglycosylation activity was shown, with a mutant form of human salivary alpha-amylase transferring maltose and maltotriose residues from a maltotetraose donor onto different p-nitrophenyl glycosides (Remenyik et al., 2003).

Serum α-Amylase Determination : 2-Chloro-4-nitrophenyl-α-D-maltotrioside was used as a substrate for determining the catalytic concentration of α-amylase in serum. The method proved sensitive, precise, and free from interference by various substances, with good correlation with other established methods (Gella et al., 1997).

Fluorescence-Quenched Assays for α-Amylase : The preparation of 2′- and 2″-O-acylated maltotrioside derivatives was reported for use in fluorescence-quenched assays of α-amylase. These derivatives carried a quenching group and a fluorescent donor, providing an innovative approach for α-amylase assay (Ferro et al., 1994).

作用機序

Safety and Hazards

The safety information indicates that 2-Chloro-4-nitrophenyl α-D-maltotrioside is a combustible solid . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34ClNO18/c25-8-3-7(26(37)38)1-2-9(8)39-22-18(35)15(32)20(11(5-28)41-22)44-24-19(36)16(33)21(12(6-29)42-24)43-23-17(34)14(31)13(30)10(4-27)40-23/h1-3,10-24,27-36H,4-6H2/t10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22+,23-,24-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYYNUOXSFGLNX-XFNLHOCBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34ClNO18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-nitrophenyl a-D-maltotrioside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B7943502.png)

![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;hydrochloride](/img/structure/B7943581.png)